An In-depth Technical Guide to the Core Properties of Zinc Chromite
An In-depth Technical Guide to the Core Properties of Zinc Chromite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc chromite (ZnCr₂O₄) is a fascinating inorganic compound belonging to the spinel group of minerals. It has garnered significant attention in materials science due to its unique structural, electronic, and magnetic properties. This technical guide provides a comprehensive overview of the fundamental characteristics of zinc chromite, with a focus on quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, catalysis, and potentially in niche areas of drug delivery system development where magnetic nanoparticles are of interest.
Core Properties of Zinc Chromite
Zinc chromite is a mixed metal oxide with a normal spinel structure. In this configuration, the zinc (Zn²⁺) ions occupy the tetrahedral sites, and the chromium (Cr³⁺) ions occupy the octahedral sites within a face-centered cubic (FCC) lattice of oxygen ions.[1]
Structural Properties
The crystal structure of zinc chromite is a key determinant of its physical and chemical properties. It crystallizes in a cubic system with the space group Fd-3m.
| Property | Value | Synthesis Method/Conditions | Reference |
| Crystal System | Cubic | - | [2] |
| Space Group | Fd-3m | - | [2] |
| Lattice Parameter (a) | 8.33 Å | Hydrothermal | [3] |
| 8.12 Å | Combustion | [3] | |
| 8.327 Å | Not specified | ||
| 8.318 Å | Not specified | ||
| Particle Size | 19 nm - 24 nm | Thermal Treatment (773 K - 973 K) | [4][5] |
| 6.8 nm - 32 nm | Sol-Gel | [1] |
Electronic Properties
The electronic structure of zinc chromite is characterized by its semiconductor nature, with a bandgap that is influenced by the synthesis method and resulting particle size.
| Property | Value | Synthesis Method/Conditions | Reference |
| Bandgap Energy (Eg) | 2.9 eV - 3.25 eV | 450°C - 800°C | [6] |
| 4.03 eV - 3.89 eV | Thermal Treatment (773 K - 973 K) | [4][5] | |
| 3.85 eV | Not specified | [6][7] | |
| 4.038 eV | Hydrothermal | ||
| 3.98 eV | Combustion | ||
| 2.9 eV (calculated) | LSDA+U | [8] |
Magnetic Properties
Zinc chromite exhibits interesting magnetic behavior, transitioning from paramagnetic to antiferromagnetic at low temperatures. The magnetic properties are also sensitive to particle size.
| Property | Value | Conditions | Reference |
| Magnetic Ordering | Antiferromagnetic at low temperatures | Below Néel Temperature | [1][9] |
| Néel Temperature (Tₙ) | ~12.5 K | Bulk material | [1] |
| Curie-Weiss Temperature (θ) | ~ -400 K | Bulk material | [1] |
| Magnetic Behavior | Weakly paramagnetic at room temperature | - | |
| g-factor | 1.9598 - 1.9616 | Thermal Treatment (773 K - 973 K) | [5] |
| Resonant Magnetic Field (Hr) | 3.3468 x 10⁻⁷ A/m - 3.3437 x 10⁻⁷ A/m | Thermal Treatment (773 K - 973 K) | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of zinc chromite nanoparticles, compiled from various research articles.
Synthesis of Zinc Chromite Nanoparticles
-
Precursor Preparation: Prepare aqueous solutions of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O). A typical molar ratio of Zn:Cr is 1:2.
-
pH Adjustment: Add a precipitating agent, such as a sodium hydroxide (B78521) (NaOH) solution, dropwise to the precursor solution under constant stirring until a desired pH (typically around 10) is reached, leading to the formation of a gel.
-
Hydrothermal Treatment: Transfer the resulting gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 12 to 24 hours.[10]
-
Product Recovery: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, dry the purified zinc chromite powder in an oven at 60-80°C.
-
Calcination (Optional): The dried powder can be calcined at temperatures ranging from 600°C to 800°C for several hours to improve crystallinity and control particle size.[2]
-
Sol Formation: Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a suitable solvent, such as ethanol or deionized water, under vigorous stirring. A chelating agent like citric acid may be added to form a stable sol.
-
Gelation: Heat the sol at a controlled temperature (e.g., 60-80°C) with continuous stirring. This process removes the solvent and promotes the formation of a viscous gel.
-
Drying: Dry the gel in an oven at a temperature around 100-120°C to remove the remaining solvent and form a solid precursor.
-
Calcination: Grind the dried gel into a fine powder and calcine it in a furnace at a specific temperature (e.g., 500-800°C) for a set duration to obtain crystalline zinc chromite nanoparticles.[1]
-
Precursor Preparation: Prepare a homogeneous aqueous solution containing zinc nitrate and chromic nitrate. A polymer, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control particle agglomeration.[4][5]
-
Drying: Dry the solution at a relatively low temperature (e.g., 353 K) for an extended period (e.g., 24 hours) to obtain a solid precursor.[4][5]
-
Grinding and Calcination: Grind the dried solid into a fine powder. Calcine the powder at a specific temperature range (e.g., 773 K to 973 K) to decompose the precursor and form zinc chromite nanocrystals.[4][5]
Characterization Techniques
-
Sample Preparation: The synthesized zinc chromite powder is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then mounted onto a sample holder, ensuring a flat and level surface.[11][12]
-
Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (typically Cu Kα radiation) is directed onto the sample, and the diffracted X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal structure and phase purity of the zinc chromite. The lattice parameters can be calculated from the positions of the diffraction peaks. The average crystallite size can be estimated using the Scherrer equation, which relates the peak broadening to the crystallite size.
-
Sample Preparation: A small amount of the zinc chromite nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates. A drop of the dispersion is then placed onto a carbon-coated copper grid and allowed to dry.[13]
-
Imaging: The prepared grid is inserted into the TEM. A high-energy electron beam is transmitted through the sample, and the resulting image is magnified and focused onto a detector.
-
Analysis: TEM images provide direct visualization of the morphology, size, and size distribution of the zinc chromite nanoparticles. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing information about the crystallinity of the nanoparticles. Selected area electron diffraction (SAED) patterns can be used to confirm the crystal structure.
-
Sample Preparation: For powder samples, a diffuse reflectance spectrum is typically measured. The zinc chromite powder is packed into a sample holder.
-
Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The bandgap energy (Eg) of the zinc chromite is determined from the diffuse reflectance data using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance. A Tauc plot of (F(R) * hν)² versus photon energy (hν) is constructed. The bandgap energy is determined by extrapolating the linear portion of the plot to the energy axis where (F(R) * hν)² = 0.[4]
-
Sample Preparation: A small, precisely weighed amount of the zinc chromite powder is packed into a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.
-
Analysis: The data is used to determine the magnetic susceptibility, magnetization curves (M-H loops), and the Néel temperature (from the peak in the zero-field-cooled magnetization curve). This provides a detailed understanding of the magnetic properties of the zinc chromite.
Mandatory Visualizations
Caption: Crystal Structure of Zinc Chromite.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jkps.or.kr [jkps.or.kr]
- 9. mdpi.com [mdpi.com]
- 10. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 11. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 13. mdpi.com [mdpi.com]
